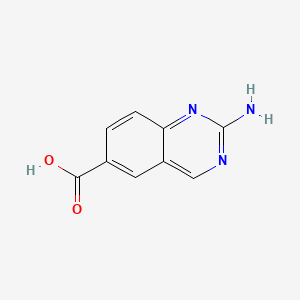

2-Aminoquinazoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-aminoquinazoline-6-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h1-4H,(H,13,14)(H2,10,11,12) |

InChI Key |

WNNKMWCVPUPALT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Nucleophilic Displacement

A foundational approach involves the halogenation of 6-methylquinazoline derivatives followed by nucleophilic displacement. As detailed in EP1283202A1 , 6-methylquinoxaline undergoes bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene, yielding 6-bromomethylquinoxaline with 80% selectivity. Subsequent hydrolysis with aqueous sodium hydroxide (0.9–1.5 M) converts the bromomethyl group to a hydroxymethyl intermediate, which is then oxidized to the carboxylic acid using oxygen and a palladium catalyst (5% Pd/C) at 85°C. This three-step process achieves an overall yield of 72–80% for quinoxaline-6-carboxylic acid, a structural analog of the target compound.

Cyclization of Diaminobenzoic Acid Derivatives

Alternative routes begin with 3,4-diaminobenzoic acid, which undergoes cyclization with glyoxal bisulfite to form the quinazoline core. However, this method is limited by the high cost and multi-step synthesis of 3,4-diaminobenzoic acid, requiring nitration, reduction, and hydrolysis steps that reduce scalability. Modifications using 2-cyanophenyl precursors, as described in WO2008152142A1 , avoid these bottlenecks by employing nitro-group reduction (H₂/Pd-C) and cyclization with guanidine carbonate to assemble the 2-aminoquinazoline scaffold.

Modern Catalytic Oxidation Strategies

Transition Metal-Catalyzed Oxidation

Recent advances leverage transition metal catalysts for direct oxidation of hydroxymethyl groups. For example, 6-hydroxymethylquinazoline is oxidized to 6-carboxylic acid using oxygen and Pd/C in aqueous alkaline media (pH 10–12) at 85°C, achieving 95% conversion. This method eliminates the need for halogenation steps, reducing byproduct formation. Comparable yields (78–80%) are reported for tetrahydroisoquinoline-6-carboxylic acid derivatives when using similar conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

The search results provided do not offer specific details, comprehensive data tables, or well-documented case studies focusing solely on the applications of "2-Aminoquinazoline-6-carboxylic acid." However, the search results do provide information on amino-quinazolines and their derivatives, as well as some related compounds and applications.

Amino-Quinazolines: Overview and Applications

The amino-quinazoline scaffold is a structure of interest in medicinal chemistry because of its broad pharmacological profile . It has been explored in the design and development of drug candidates for therapeutic applications such as antihypertensive, anti-inflammatory, antipsychotic, anti-Alzheimer, anticancer, antiviral, antibiotic, and antiparasitic treatments . The therapeutic potential of amino-quinazoline drugs was first shown with the use of alpha 1-adrenoceptor antagonists, such as prazosin, doxazosin, and terazosin, initially for hypertension and later for benign prostatic hyperplasia . Several amino-quinazoline kinase inhibitors have been developed as cancer treatments after the FDA approved gefitinib in 2003 as an epidermal growth factor receptor inhibitor for non-small cell lung cancer .

Quinoxaline Derivatives

Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives may be a promising scaffold for developing antimycobacterial drugs . Compound 4 , which contains an ethoxycarbonyl group at position 2 of quinoxaline, showed the most pronounced activity across all tested strains .

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was the most potent compound among tested derivatives and can be considered a potential lead for further structural and molecular optimization of the quinazoline-based carboxylic acid scaffold for Aurora A kinase selective inhibition with apoptosis properties . In vitro, it arrested the cell cycle at the G1 phase and induced apoptosis .

2-aminoquinoline-6-carboxylic acid

2-aminoquinoline-6-carboxylic acid was investigated for its inhibitive effect against mild steel corrosion in hydrochloric acid solutions .

Mechanism of Action

The mechanism of action of 2-aminoquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Quinoline derivatives: 5-Amino-6-quinolinecarboxylic acid (CAS: 181283-83-0): Features amino and carboxylic acid groups on a quinoline scaffold. The absence of the second nitrogen atom in the pyrimidine ring reduces hydrogen-bonding capacity compared to quinazoline derivatives . 6-Aminoquinoline-2-carboxylic acid (CAS: 124551-31-1): Amino and carboxylic acid groups at positions 6 and 2, respectively. The altered substitution pattern may influence solubility and target selectivity .

- Benzothiazole derivatives: 2-Aminobenzo[d]thiazole-6-carboxylic acid: Replaces the pyrimidine ring with a thiazole, introducing sulfur-based electronic effects. This enhances π-π stacking interactions in drug design .

Quinazoline derivatives :

Physicochemical Properties

*Theoretical values based on quinazoline analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminoquinazoline-6-carboxylic acid, and how can reaction yields be optimized?

- Methodology :

- Synthetic Routes : Start with quinazoline scaffolds and introduce amino and carboxylic acid groups via nucleophilic substitution or coupling reactions. For example, ethyl esters (e.g., Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in ) can serve as intermediates, with subsequent hydrolysis and amination steps.

- Yield Optimization : Monitor reaction conditions (temperature, pH, solvent polarity) using HPLC or TLC. Adjust stoichiometry of reagents (e.g., excess ammonia for amination) and employ catalysts like Pd/C for hydrogenation steps .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology :

- NMR Analysis : Compare - and -NMR spectra with PubChem data for related quinazoline derivatives (e.g., 6-Fluoroquinoxaline-2-carboxylic acid in ). Key peaks: aromatic protons (δ 7.0–8.5 ppm), carboxylic acid protons (δ 10–12 ppm), and amine protons (δ 5–6 ppm).

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., CHNO for the target compound) and fragmentation patterns .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm) and primary amine (N-H stretch ~3300 cm) functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C with controlled humidity (30–70% RH) for 1–3 months. Monitor purity via HPLC and track decomposition products (e.g., decarboxylation or oxidation derivatives) .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis light exposure. Compare results with dark-stored controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple labs using standardized protocols. Validate cell lines/purity via STR profiling and mycoplasma testing .

- Structural Analog Comparison : Synthesize and test derivatives (e.g., 2-Amino-4-oxo-hexahydroquinazoline-6-carboxylic acid in ) to isolate structure-activity relationships (SAR). Use molecular docking to predict binding affinities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps and identify electrophilic centers. Compare with experimental kinetics (e.g., reaction rates with amines or thiols) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states and activation energies .

Q. How can researchers design experiments to investigate the compound’s role in modulating protein-protein interactions?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips and measure binding kinetics (K, k/k) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics. Cross-validate with fluorescence polarization assays .

Data Analysis and Validation

Q. What strategies mitigate variability in quantitative analysis of this compound using LC-MS/MS?

- Methodology :

- Internal Standards : Use isotopically labeled analogs (e.g., -quinazoline) to correct for matrix effects and ionization efficiency .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99), precision (%RSD < 5%), and recovery (90–110%) across three concentration levels .

Q. How can researchers validate the absence of toxic intermediates in scaled-up synthesis protocols?

- Methodology :

- HPLC-MS Profiling : Monitor reaction mixtures for byproducts (e.g., chlorinated derivatives in ). Compare retention times and MS/MS spectra with reference standards.

- Ames Test : Screen intermediates for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.